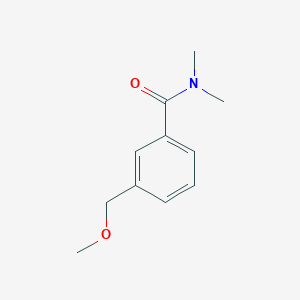
3-(methoxymethyl)-N,N-dimethylbenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(methoxymethyl)-N,N-dimethylbenzamide, also known as MMDA, is a chemical compound that has been extensively researched for its potential applications in the field of neuroscience. MMDA belongs to the class of compounds known as benzamides, which are characterized by the presence of a benzene ring attached to an amide group. In
作用机制
3-(methoxymethyl)-N,N-dimethylbenzamide acts primarily as a serotonin receptor agonist, with a particular affinity for the 5-HT2A receptor subtype. This receptor subtype is known to be involved in a wide range of physiological processes, including mood regulation, perception, and cognition. By activating the 5-HT2A receptor, 3-(methoxymethyl)-N,N-dimethylbenzamide can modulate these processes and produce a range of effects, including changes in perception, mood, and cognition.
Biochemical and Physiological Effects:
3-(methoxymethyl)-N,N-dimethylbenzamide has been shown to produce a range of biochemical and physiological effects in animal models and human subjects. These effects include changes in perception, mood, and cognition, as well as alterations in heart rate, blood pressure, and body temperature. 3-(methoxymethyl)-N,N-dimethylbenzamide has also been shown to increase the release of neurotransmitters such as dopamine and norepinephrine in the brain, which may contribute to its psychoactive effects.
实验室实验的优点和局限性
One of the main advantages of 3-(methoxymethyl)-N,N-dimethylbenzamide as a tool for studying the serotonin system is its potency and selectivity for the 5-HT2A receptor subtype. This makes it a valuable tool for investigating the role of this receptor subtype in various physiological processes. However, one of the limitations of 3-(methoxymethyl)-N,N-dimethylbenzamide is its potential for producing adverse effects such as changes in heart rate and blood pressure, which may complicate its use in animal models and human subjects.
未来方向
There are several potential future directions for research on 3-(methoxymethyl)-N,N-dimethylbenzamide. One area of interest is its potential use as a therapeutic agent for the treatment of psychiatric disorders such as depression and anxiety. Another area of interest is its potential use as a tool for studying the role of the serotonin system in various physiological processes, including perception, mood, and cognition. Finally, further research is needed to explore the potential adverse effects of 3-(methoxymethyl)-N,N-dimethylbenzamide and to develop strategies for minimizing these effects in animal models and human subjects.
Conclusion:
In conclusion, 3-(methoxymethyl)-N,N-dimethylbenzamide, or 3-(methoxymethyl)-N,N-dimethylbenzamide, is a potent serotonin receptor agonist that has been extensively researched for its potential applications in the field of neuroscience. 3-(methoxymethyl)-N,N-dimethylbenzamide has been shown to produce a range of biochemical and physiological effects, including changes in perception, mood, and cognition. While 3-(methoxymethyl)-N,N-dimethylbenzamide has several advantages as a tool for studying the serotonin system, it also has limitations and potential adverse effects that must be taken into account. Future research on 3-(methoxymethyl)-N,N-dimethylbenzamide may lead to new insights into the role of the serotonin system in various physiological processes and may also lead to the development of new therapeutic agents for the treatment of psychiatric disorders.
合成方法
The synthesis of 3-(methoxymethyl)-N,N-dimethylbenzamide involves the reaction of 3-(methoxymethyl)aniline with N,N-dimethylformamide dimethyl acetal in the presence of a catalyst such as trifluoroacetic acid. The resulting product is then purified through recrystallization to obtain 3-(methoxymethyl)-N,N-dimethylbenzamide in its pure form.
科学研究应用
3-(methoxymethyl)-N,N-dimethylbenzamide has been extensively researched for its potential applications in the field of neuroscience. One of the main areas of research has been its potential use as a tool for studying the serotonin system in the brain. 3-(methoxymethyl)-N,N-dimethylbenzamide is a potent serotonin receptor agonist, which means that it can activate serotonin receptors in the brain and mimic the effects of serotonin.
属性
IUPAC Name |
3-(methoxymethyl)-N,N-dimethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-12(2)11(13)10-6-4-5-9(7-10)8-14-3/h4-7H,8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URLWKHYHOBHUCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CC=CC(=C1)COC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(methoxymethyl)-N,N-dimethylbenzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


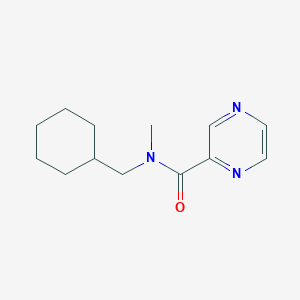

![2-fluoro-N-[4-(2-methyl-1,3-oxazol-4-yl)phenyl]benzamide](/img/structure/B7473732.png)
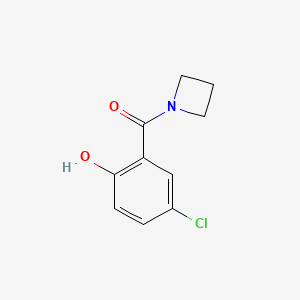
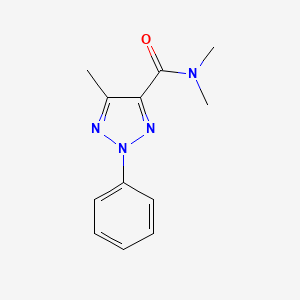
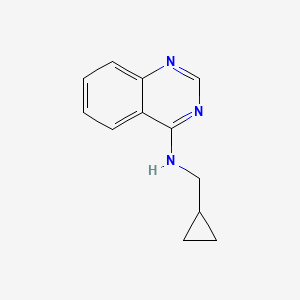
![3,4-dimethyl-N-[2-(methylcarbamoyl)phenyl]benzamide](/img/structure/B7473762.png)
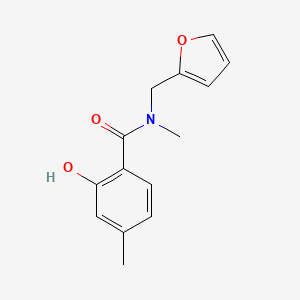

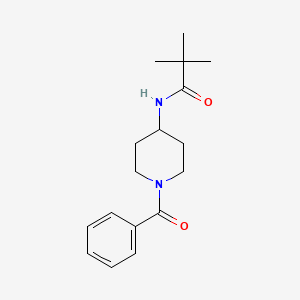

![Azetidin-1-yl-[1-(4-fluorobenzoyl)piperidin-4-yl]methanone](/img/structure/B7473807.png)
